

Comparative Transcriptomics of Ailanthone-Treated Cells: A Proxy for Dihydrotrichotetronine

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Compound of Interest

Compound Name: Dihydrotrichotetronine

Cat. No.: B15596228

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Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of **Dihydrotrichotetronine** on any cell line. Therefore, this guide provides a comparative overview of transcriptomic data for the structurally related quassinoid compound, Ailanthone. Ailanthone shares a similar chemical backbone and exhibits potent biological activities, making it a relevant alternative for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of quassinoids.

Ailanthone, a natural product isolated from *Ailanthus altissima*, has demonstrated significant anti-cancer properties across various cancer cell lines.^{[1][2][3][4][5][6][7][8][9][10][11][12]} Transcriptomic analyses have been instrumental in elucidating its mechanisms of action, which primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of DNA repair pathways.^{[1][2][8][11]} This guide summarizes the key transcriptomic changes observed in cancer cells upon Ailanthone treatment, details the experimental protocols for such studies, and visualizes the core signaling pathways affected.

Data Presentation: Transcriptomic Changes in Response to Ailanthone

Ailanthone treatment leads to significant alterations in the gene expression profiles of cancer cells. These changes underpin its anti-tumor effects. The following tables summarize the key differentially expressed genes identified in various cancer types through transcriptomic studies.

Table 1: Differentially Expressed Genes in Gastric Cancer Patient-Derived Xenografts (PDX) Treated with Ailanthone

Gene	Regulation	Pathway	Implication
XRCC1	Downregulated	Base Excision Repair	Inhibition of DNA damage repair
P23 (PTGES3)	Downregulated	Co-chaperone of HSP90	Regulation of XRCC1

Data sourced from transcriptome sequencing of PDX tissues.[12]

Table 2: Key Genes and Long Non-Coding RNAs (lncRNAs) Modulated by Ailanthone in Non-Small Cell Lung Cancer (NSCLC) Cells

Gene/lncRNA	Regulation	Pathway/Function	Implication
RPA1	Downregulated	DNA Replication	Repression of DNA synthesis
DUXAP8	Downregulated	lncRNA	Implicated in apoptosis
GARS1-DT	Downregulated	lncRNA	Function under investigation
AL162595.1	Downregulated	lncRNA	Function under investigation
AC027627.1	Downregulated	lncRNA	Function under investigation
AC008735.2	Downregulated	lncRNA	Function under investigation

A cDNA microarray analysis identified 1222 differentially expressed genes in NSCLC cells treated with Ailanthone, primarily affecting DNA replication pathways.[8][11] lncRNA sequencing also revealed significant changes in the expression of several lncRNAs.[3][5]

Table 3: Selected Differentially Expressed Genes in Colorectal Cancer Cells in Response to Ailanthone

Gene	Regulation
FABP6	Upregulated
MET	Upregulated
AURKA	Upregulated
CHEK1	Upregulated
CDK4	Upregulated
HSP90AB1	Upregulated
CCNA2	Upregulated
CDK2	Upregulated
PGF	Upregulated
GSTP1	Upregulated
ADH1C	Downregulated
FABP4	Downregulated
GSTA1	Downregulated
FGFR2	Downregulated
MAOA	Downregulated
KIT	Downregulated
PLA2G10	Downregulated
HMOX1	Downregulated
PLA2G2A	Downregulated
AKR1C3	Downregulated

These genes represent a subset of the 38 intersecting genes between Ailanthone targets and differentially expressed genes in colorectal cancer.[7]

Experimental Protocols

The following protocols provide a general framework for conducting transcriptomic analysis of Ailanthone-treated cells.

Cell Culture and Ailanthone Treatment

- **Cell Lines:** Human cancer cell lines such as SGC7901 (gastric cancer), A549, H1299 (non-small cell lung cancer), or HCT116, SW620 (colorectal cancer) are commonly used.
- **Culture Conditions:** Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Ailanthone Preparation:** Ailanthone is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
- **Treatment:** Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Ailanthone or a vehicle control (DMSO). The treatment duration typically ranges from 24 to 72 hours.

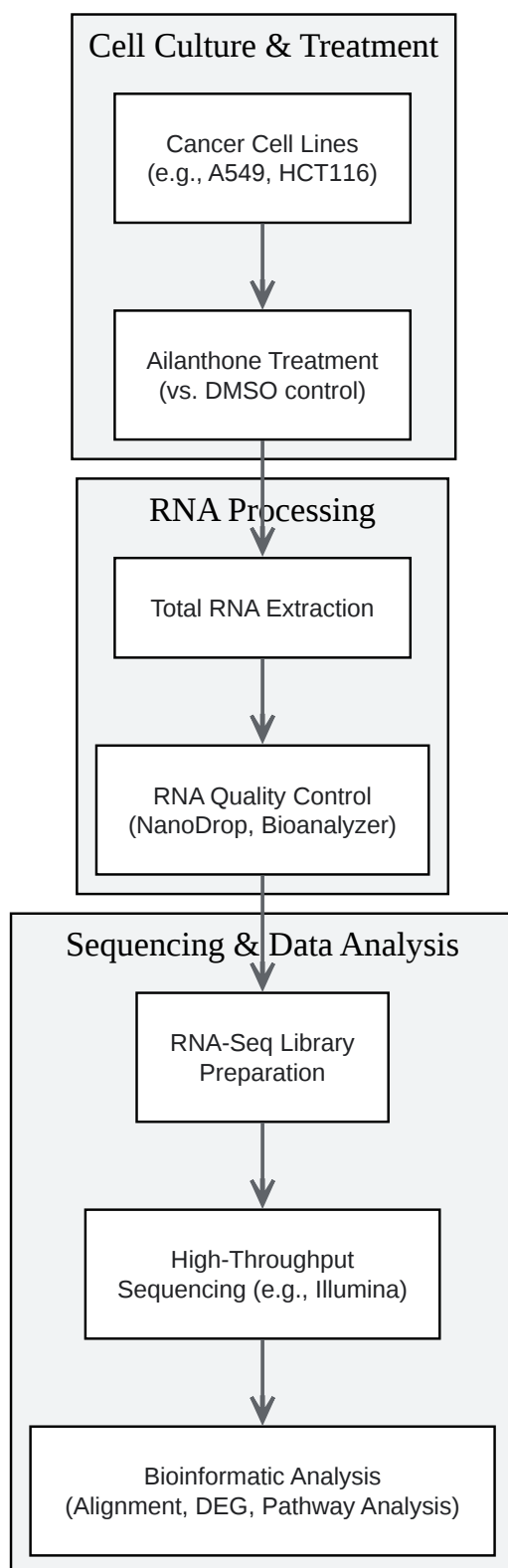
RNA Extraction and Sequencing (RNA-Seq)

- **RNA Isolation:** Total RNA is extracted from Ailanthone-treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, according to the manufacturer's instructions.
- **RNA Quality Control:** The quantity and quality of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. High-quality RNA (RIN > 8.0) is used for library preparation.
- **Library Preparation:** RNA-seq libraries are prepared from total RNA using a commercial kit. This process typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

- **Sequencing:** The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.
- **Data Analysis:** The raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in Ailanthone-treated cells compared to control cells. Pathway analysis and gene ontology enrichment are then used to interpret the biological significance of the differentially expressed genes.

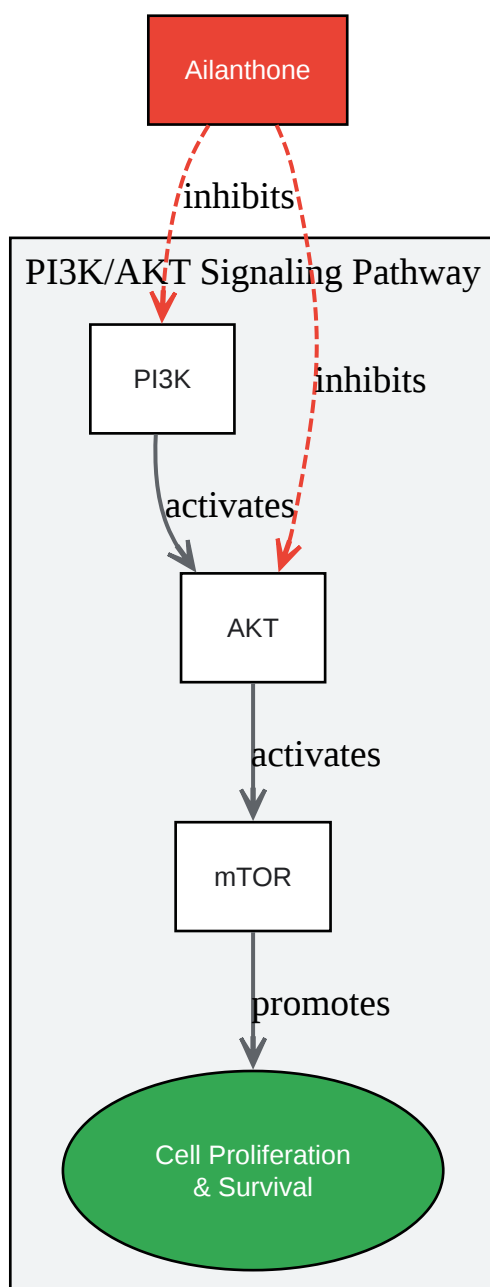
Mandatory Visualization

Signaling Pathways and Experimental Workflow



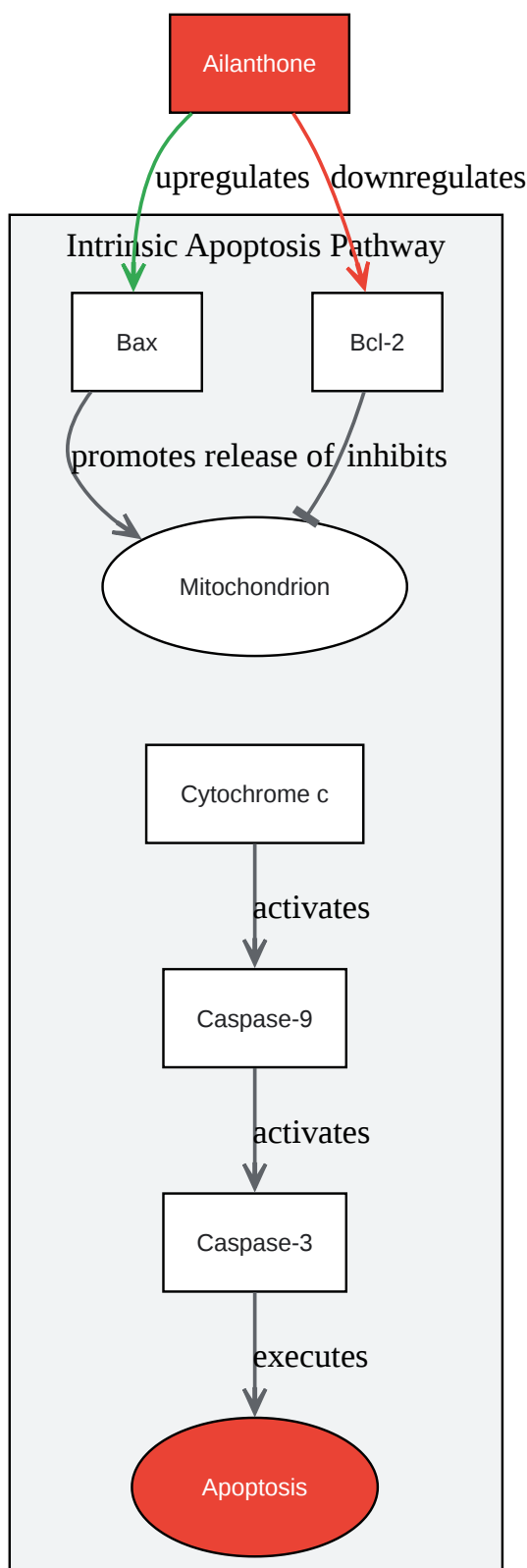
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Experimental workflow for transcriptomic analysis.



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Ailanthone inhibits the PI3K/AKT signaling pathway.



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Ailanthone induces apoptosis via the intrinsic pathway.

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